Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate
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Description
“Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques can provide information about the compound’s molecular weight, chemical bonds, and three-dimensional structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C6H5ClN2O4) and average mass (204.568 Da) . Further properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and H bond acceptors and donors can be determined through experimental data .Scientific Research Applications
Synthesis and Chemical Transformations
Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate is involved in various chemical reactions leading to the synthesis of complex molecular structures, demonstrating its importance in organic chemistry and medicinal chemistry research.
- Synthesis of Biginelli Compounds : The compound serves as a precursor in the synthesis of Biginelli compounds, which are crucial for the production of pyrimidines and related heterocycles, offering pathways to diverse chemical entities with potential pharmacological activities (Kappe & Roschger, 1989).
- Preparation of Dihydropyrimidinones : It is used in the preparation of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones, showcasing its utility in generating novel chemical scaffolds with potential for further functionalization and exploration of biological activities (Терентьева et al., 2013).
Biological Activity and Applications
The derivatives of this compound exhibit a range of biological activities, making them subjects of interest in the development of new therapeutic agents.
- Antitumor Activity : Compounds derived from the chemical synthesis involving this compound have shown antitumor activities, indicating its potential as a starting material for the development of cancer therapeutics (Grivsky et al., 1980).
- Gene Expression Monitoring : A thymidine analogue derived from the compound has been identified as a probe for imaging the expression of herpes simplex virus type-1 thymidine kinase (HSV1-TK), facilitating the non-invasive monitoring of gene expression in vivo (Bar‐Shir et al., 2013).
Properties
IUPAC Name |
methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6(11)4-3(7)5(10)9-2-8-4/h2H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMCLXHFCRQLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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